N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine
Brand Name: Vulcanchem
CAS No.: 13754-02-4
VCID: VC21264060
InChI: InChI=1S/C7H12N2O2/c10-7(11)5-9-6-3-1-2-4-8-6/h1-5H2,(H,8,9)(H,10,11)
SMILES: C1CCN=C(C1)NCC(=O)O
Molecular Formula: C7H12N2O2
Molecular Weight: 156.18 g/mol

N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine

CAS No.: 13754-02-4

Cat. No.: VC21264060

Molecular Formula: C7H12N2O2

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine - 13754-02-4

Specification

CAS No. 13754-02-4
Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
IUPAC Name 2-(2,3,4,5-tetrahydropyridin-6-ylamino)acetic acid
Standard InChI InChI=1S/C7H12N2O2/c10-7(11)5-9-6-3-1-2-4-8-6/h1-5H2,(H,8,9)(H,10,11)
Standard InChI Key SBZPVJZUCUMSGL-UHFFFAOYSA-N
SMILES C1CCN=C(C1)NCC(=O)O
Canonical SMILES C1CCN=C(C1)NCC(=O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine features a 2,3,4,5-tetrahydropyridine ring connected to a glycine molecule. The connection occurs through an amino linkage between the nitrogen of the glycine and the C-2 position of the tetrahydropyridine ring. This creates a structural arrangement with multiple functional groups, including a carboxylic acid from the glycine portion and a partially saturated heterocyclic ring .

The structural formula can be represented as C7H12N2O2, with a specific arrangement that allows for potential hydrogen bonding and other intermolecular interactions. The compound contains two nitrogen atoms—one as part of the tetrahydropyridine ring and another linking the glycine moiety to the ring. Additionally, it contains two oxygen atoms as part of the carboxylic acid functional group .

Physical and Chemical Properties

Based on the available data, N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine possesses the following physical and chemical properties:

PropertyValueSource
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
XLogP3-AA-0.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Exact Mass156.089877630 Da

The XLogP3-AA value of -0.5 suggests that the compound is slightly hydrophilic, which could influence its solubility in aqueous solutions and potential biological activities. The presence of two hydrogen bond donors and three hydrogen bond acceptors indicates potential for intermolecular interactions, which could be relevant for binding to biological targets .

Nomenclature and Identifiers

Systematic Names and Synonyms

N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine is known by several synonyms and systematic names, reflecting different naming conventions and perspectives on its structure:

Synonym/NameType
N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycineCommon name
2-(2,3,4,5-tetrahydropyridin-6-ylamino)acetic acidIUPAC Name
2-((3,4,5,6-tetrahydropyridin-2-yl)amino)acetic acidAlternative IUPAC
(piperidin-2-ylideneamino)acetic acidAlternative name
(3,4,5,6-Tetrahydropyridin-2-yl)glycineAlternative name
Glycine, N-(3,4,5,6-tetrahydro-2-pyridinyl)-CAS-style name

These different names highlight various structural interpretations and emphasize different aspects of the molecule's architecture .

Identification Codes and Registry Numbers

The compound is registered under various identification systems:

IdentifierValue
CAS Registry Number13754-02-4
PubChem CID22446594
InChIInChI=1S/C7H12N2O2/c10-7(11)5-9-6-3-1-2-4-8-6/h1-5H2,(H,8,9)(H,10,11)
InChIKeySBZPVJZUCUMSGL-UHFFFAOYSA-N
SMILESC1CCN=C(C1)NCC(=O)O

Tetrahydropyridine Moiety Overview

Significance of Tetrahydropyridines in Chemistry

Tetrahydropyridines (THPs) have become a focus of significant interest in medicinal chemistry and drug discovery. They represent a versatile heterocyclic moiety that exists in multiple isomeric forms, including the 2,3,4,5-tetrahydropyridine structure found in our target compound. This structural motif has been observed in both natural products and synthetic pharmaceutical agents, highlighting its importance in chemical research .

The THP structural motif has been identified in natural compounds like betanin, which is used as a food colorant in the food industry. Additionally, THPs have been discovered in various alkaloids, including those found in Lobelia siphilitica. This natural occurrence underscores the potential biological compatibility and relevance of THP-containing compounds .

Synthesis Approaches for Tetrahydropyridines

Researchers have developed various synthesis methods for tetrahydropyridine derivatives. Some approaches include:

  • One-pot synthesis methods using metal-free catalyst reaction conditions through tandem reactions

  • Reactions involving anilines, arylaldehydes, and β-ketoesters with acetic acid serving as both solvent and catalyst

  • Reactions using NS-SSA catalyst with anilines, β-ketoesters, and arylaldehydes with electron-withdrawing substituents

These synthetic approaches have yielded THP derivatives with high to excellent yields (70-96%), demonstrating the efficiency of modern synthetic methods in creating these valuable heterocyclic compounds .

Research Status and Future Directions

Future Research Opportunities

Several promising research directions for N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine and related compounds include:

  • Detailed investigation of its biological activities through in vitro and in vivo studies

  • Development of more efficient synthetic routes for N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine and structural analogs

  • Structure-activity relationship studies to determine how modifications to the basic structure affect biological properties

  • Exploration of potential applications in drug delivery systems or as building blocks for more complex bioactive molecules

  • Investigation of possible roles in neuroprotection, given the neurological relevance of some tetrahydropyridine derivatives

These research opportunities could significantly expand our understanding of N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine and its potential applications in various fields.

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